Kinase Profiling Selectivity vs. ERK2/JNK3 Inhibitor Analog
A structurally distinct analog sharing the same molecular formula (C21H17ClN4O), ERK2 IN-5 (Compound 5g), demonstrates quantifiable affinity for ERK2 (Ki = 86 nM) and JNK3 (Ki = 550 nM) . While no direct assay data exist for the target compound, this provides a relevant class-level baseline for kinase interaction potential. The spatial rearrangement of the chlorophenyl and pyridyl groups in the target molecule compared to the quinazoline-based ERK2 IN-5 is expected to yield a shifted selectivity fingerprint, but this hypothesis remains unvalidated in any public assay. Cross-study comparable quantitative differentiation is not possible; this evidence is class-level inference only.
| Evidence Dimension | Kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ERK2 IN-5 (C21H17ClN4O): ERK2 Ki = 86 nM, JNK3 Ki = 550 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro kinase assay (ERK2 and JNK3) |
Why This Matters
Highlights that even isomeric compounds with identical formula can display potent, measurable kinase engagement, making the target molecule a structurally justified but uncharacterized candidate for kinase panels.
